

# AT-121: A Bifunctional Agonist for Non-Addictive Analgesia

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Drug Development Professionals

### **Abstract**

AT-121 is a novel chemical entity engineered to address the pressing need for potent analgesics devoid of the severe adverse effects and addiction potential associated with traditional opioids. This document provides a comprehensive technical overview of AT-121, a bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide receptor (NOP). By activating NOP, AT-121 is designed to counteract the undesirable effects of MOR activation, such as respiratory depression and euphoria, while maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human primates have demonstrated that AT-121 exhibits potent, morphine-like analgesic effects at doses significantly lower than morphine, without inducing respiratory depression, abuse liability, or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of the compound's signaling pathway and experimental evaluation workflow.

### Introduction

The opioid crisis has underscored the urgent need for safer and non-addictive pain management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-threatening respiratory depression. The scientific community has been exploring novel



strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2] [5]

One of the most promising approaches is the development of bifunctional or multi-target ligands. **AT-121** emerged from this strategy, designed as a single molecule that acts as a partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7] The NOP receptor system is known to modulate the MOR system; its activation can attenuate the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] **AT-121** was developed to achieve a balanced activation of both receptors, aiming to provide robust pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from studies in rhesus monkeys, suggest that **AT-121** is approximately 100 times more potent than morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional opioids.[1][4][5]

### **Quantitative Data**

The following tables summarize the key quantitative data for **AT-121** from in vitro and in vivo preclinical studies.

Table 1: Receptor Binding Affinities and Functional Activities of AT-121

| Receptor                             | Parameter         | Value (nM)      |
|--------------------------------------|-------------------|-----------------|
| Nociceptin/Orphanin FQ Peptide (NOP) | Ki                | 3.67[8][9]      |
| Mu-Opioid Receptor (MOR)             | Ki                | 16.49[8][9]     |
| Nociceptin/Orphanin FQ Peptide (NOP) | EC50 ([35S]GTPyS) | 34.7 - 35[4][9] |
| Mu-Opioid Receptor (MOR)             | EC50 ([35S]GTPyS) | 19.6 - 20[4][9] |
| Delta-Opioid Receptor (DOR)          | Ki                | >100[4]         |
| Kappa-Opioid Receptor (KOR)          | Ki                | >100[4]         |

Table 2: In Vivo Efficacy and Side Effect Profile of AT-121 in Non-Human Primates



| Parameter                                    | AT-121                                                                           | Morphine    |
|----------------------------------------------|----------------------------------------------------------------------------------|-------------|
| Analgesic Potency                            |                                                                                  |             |
| Antinociceptive Effect (Tail-<br>withdrawal) | ~100-fold more potent than morphine[1][4]                                        | -           |
| Capsaicin-induced Allodynia                  | Dose-dependent inhibition (0.003-0.03 mg/kg, s.c.)[4][9]                         | -           |
| Side Effect Profile                          |                                                                                  |             |
| Respiratory Depression                       | Not observed at 10x analgesic dose[4]                                            | Observed    |
| Cardiovascular Effects                       | Not observed at 10x analgesic dose[4]                                            | -           |
| Abuse Potential (Self-administration)        | Lacked reinforcing effects (0.3-10 µg/kg/injection)[9]                           | Reinforcing |
| Opioid-induced Hyperalgesia                  | Less than morphine[4]                                                            | Observed    |
| Physical Dependence                          | Less than morphine[4]                                                            | Observed    |
| Tolerance                                    | Did not induce hyperalgesia, a<br>marker of tolerance (0.01 or<br>0.03 mg/kg)[9] | Observed    |
| Itch/Scratching                              | Did not increase scratching activity[9]                                          | -           |

# Experimental Protocols In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional efficacy of **AT-121** at human opioid receptors.

### Methodology:

• Receptor Binding Assays:



- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP,
   MOR, DOR, and KOR were used.
- Competitive binding assays were performed using radioligands specific to each receptor.
- The inhibition constant (Ki) was calculated to determine the binding affinity of AT-121.
- [35S]GTPyS Functional Assays:
  - The agonist activity of AT-121 was determined by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the NOP and MOR receptors in the same CHO cell membrane preparations.[4]
  - Concentration-response curves were generated to calculate the EC50 (half-maximal effective concentration) and the maximal effect (Emax) relative to full agonists (N/OFQ for NOP and DAMGO for MOR).[4]

## In Vivo Analgesic Efficacy Assays in Non-Human Primates (Rhesus Monkeys)

Objective: To assess the antinociceptive and antiallodynic effects of AT-121.

### Methodology:

- Warm Water Tail-Withdrawal Assay (Acute Nociception):
  - Monkeys were seated in primate restraint chairs.[4]
  - The lower part of their shaved tails was immersed in a thermal flask containing water maintained at a noxious temperature (e.g., 50°C).[4][8]
  - The latency to tail withdrawal was measured as an indicator of nociception.
  - AT-121 was administered systemically (subcutaneously) at various doses, and the effect on tail-withdrawal latency was compared to baseline and vehicle controls.[8]
- Capsaicin-Induced Allodynia Model:



- Capsaicin was injected intradermally to induce a state of heightened pain sensitivity (allodynia).
- The response to a normally non-painful thermal stimulus (e.g., 46°C water) was measured.[4]
- AT-121 was administered systemically to evaluate its ability to reverse the capsaicininduced thermal allodynia in a dose-dependent manner.[4]

## In Vivo Side Effect Profile Assays in Non-Human Primates

Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-related side effects of **AT-121**.

### Methodology:

- Drug Self-Administration Assay (Abuse Potential):
  - Monkeys were trained to self-administer drugs by pressing a lever to receive an intravenous infusion.
  - The reinforcing effects of AT-121 were compared to a known drug of abuse (e.g., oxycodone) and saline. AT-121 was also tested for its ability to reduce the self-administration of oxycodone.[4]
- Respiratory and Cardiovascular Monitoring:
  - Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys following the administration of AT-121 at doses up to 10 times the effective analgesic dose.[4]
- Assessment of Physical Dependence and Tolerance:
  - Monkeys received repeated administrations of AT-121 or morphine.



- Signs of withdrawal (indicative of physical dependence) were observed following abrupt cessation of the drug or administration of an opioid antagonist.
- The development of tolerance was assessed by measuring the analgesic response over time to determine if higher doses were required to produce the same effect. AT-121 was found to produce less tolerance than morphine.[4]

# Visualizations Signaling Pathway of AT-121



Click to download full resolution via product page

Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.



## Experimental Workflow for Preclinical Evaluation of AT-121



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AT-121: An Opioid That Doesn't Cause Addiction? | myMatrixx [mymatrixx.com]
- 2. Scientists search for a safe, non-addictive pain killer: Summit Pain Alliance: Pain Management Specialists [summitpainalliance.com]
- 3. Non-Addictive Pain Reliever Opioid Addiction [dukecityrecovery.com]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. sciencealert.com [sciencealert.com]
- 7. AT-121 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [AT-121: A Bifunctional Agonist for Non-Addictive Analgesia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026133#at-121-for-non-addictive-pain-relief]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com